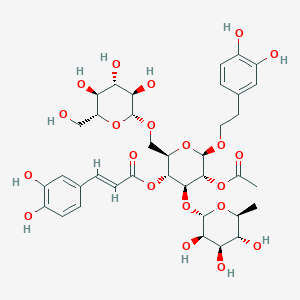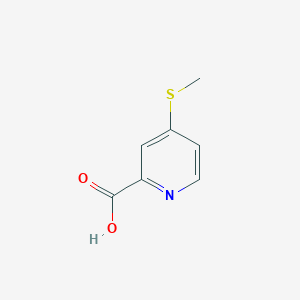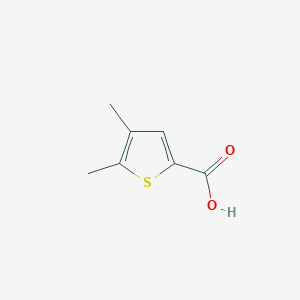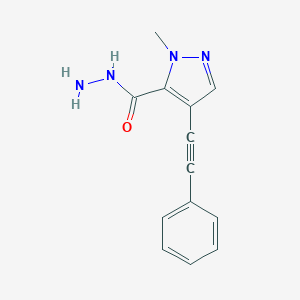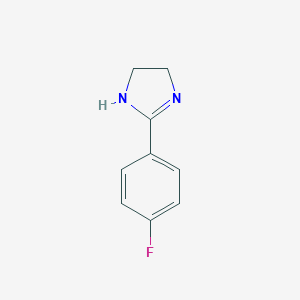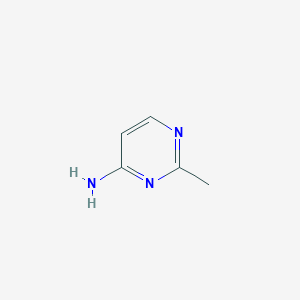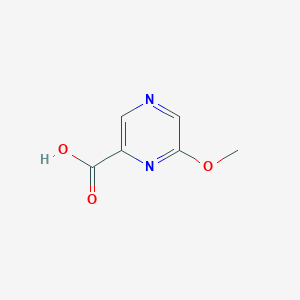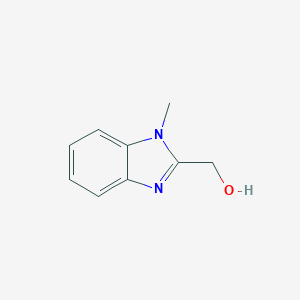
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea, also known as FTY720 or Fingolimod, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its use has expanded to include neurological disorders and cancer treatment.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis (MS). This compound has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a bioactive lipid that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neuronal survival. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which acts as an S1P receptor agonist. FTY-P binds to S1P receptors, leading to their internalization and degradation, which results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. This mechanism of action has been shown to be effective in the treatment of autoimmune diseases, as it reduces the infiltration of autoreactive lymphocytes into target tissues.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is the basis for its immunosuppressive effects. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have neuroprotective effects, which may be due to its ability to enhance neuronal survival and reduce inflammation in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, this compound has a complex mechanism of action, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
For research on 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea include the development of more potent and selective S1P receptor modulators, investigation of its potential therapeutic applications in other fields, and the development of new delivery methods.
Métodos De Síntesis
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 2-chloroacetyl chloride to form the intermediate 4-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide. The final step involves the reaction of 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide with dimethyl carbonate to produce this compound.
Propiedades
Número CAS |
69123-56-4 |
|---|---|
Fórmula molecular |
C10H8FN3OS |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C10H8FN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |
Clave InChI |
FLRRKLSSERTNQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
Otros números CAS |
69123-56-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

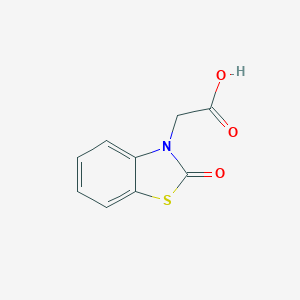
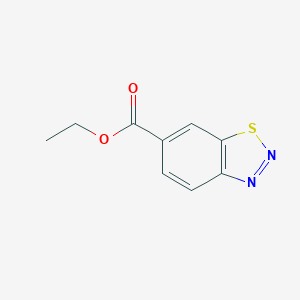
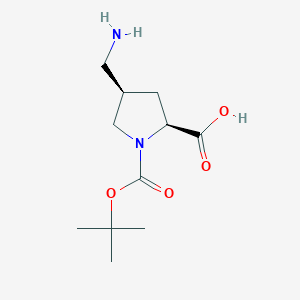
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
